molecular formula C17H19FN2 B1468257 1-Benzyl-3-(4-fluorophenyl)piperazine CAS No. 1248908-23-7

1-Benzyl-3-(4-fluorophenyl)piperazine

Cat. No.: B1468257
CAS No.: 1248908-23-7
M. Wt: 270.34 g/mol
InChI Key: SMWIICFQVYKFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(4-fluorophenyl)piperazine is a chemical compound with the molecular formula C17H19FN2 and a molecular weight of 270.35 g/mol . It is a member of the piperazine family, characterized by a piperazine ring substituted with a benzyl group and a fluorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(4-fluorophenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with certain receptors and enzymes, influencing their activity. For instance, it has been observed to interact with serotonin receptors, which are crucial for neurotransmission. The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the signaling pathways of neurotransmitters, leading to changes in neuronal activity. Additionally, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light or air. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including neurotoxicity and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. This localization can influence the compound’s activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. This subcellular localization is crucial for understanding the compound’s overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-fluorophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with benzyl chloride in the presence of a base, followed by cyclization with piperazine . The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(4-fluorophenyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly serotonin and dopamine receptors, leading to various physiological effects. The compound’s binding to these receptors can modulate neurotransmitter release and uptake, influencing mood, cognition, and behavior .

Comparison with Similar Compounds

1-Benzyl-3-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group contributes to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-benzyl-3-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-8-6-15(7-9-16)17-13-20(11-10-19-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWIICFQVYKFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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